molecular formula C17H22N4O B2792776 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide CAS No. 1797619-55-6

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide

Cat. No. B2792776
CAS RN: 1797619-55-6
M. Wt: 298.39
InChI Key: WZXPDBISXZEIRS-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide” is a complex organic compound. It is related to 4-dimethylaminopyridine (DMAP), a derivative of pyridine . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Knoevenagel condensation followed by metathesization . These reactions can lead to the formation of single crystals, which are grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using single-crystal X-ray diffraction (SCXRD) techniques . The presence of different vibrational modes in these compounds is confirmed via Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

Compounds related to “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide” have shown significant impact of temperature on the protonation degree . For example, the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, was found to be temperature-dependent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, linear optical constants such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity are found from ultraviolet-visible near-infrared spectroscopy (UV-Vis-NIR) .

Scientific Research Applications

Terahertz (THz) Technology

Terahertz waves occupy a unique frequency range between microwave and infrared radiation. They have significant scientific value and diverse applications. Here’s how this compound contributes:

Organic Synthesis

The compound’s structure suggests potential applications in organic synthesis:

  • Selective Oxidation : Although specific studies on this compound are limited, related compounds with similar functional groups have been investigated for selective oxidation reactions. Further exploration is warranted .

Crystal Growth and Characterization

Understanding the crystal structure and properties is essential for practical applications:

Nonlinear Optical Properties

The compound’s nonlinear optical behavior is relevant for photonics and optoelectronics:

Mechanism of Action

The mechanism of action of DMAP, a related compound, involves a pre-equilibrium reaction with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP, a related compound, is considered highly toxic . It is readily absorbed through the skin, making it even more dangerous . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The selective oxidation of methyl aromatics with molecular oxygen has been developed using DMAP as a catalyst . This process has shown promising results, indicating potential future directions for the use of similar compounds in the field of organic chemistry .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPDBISXZEIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide

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